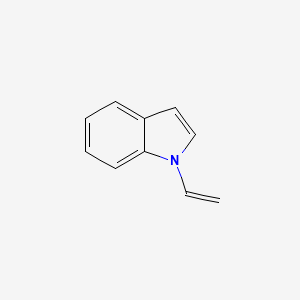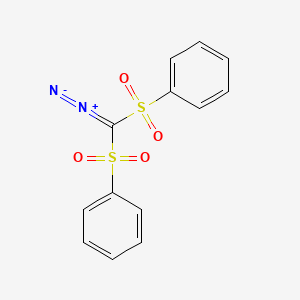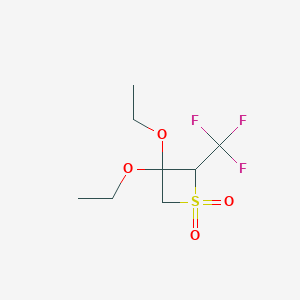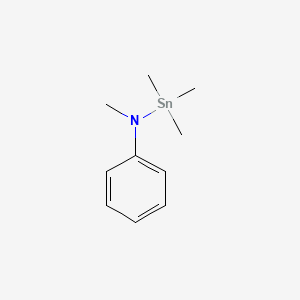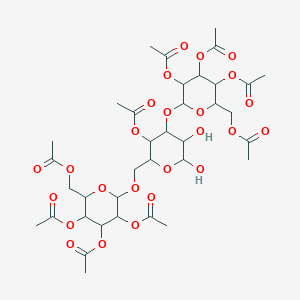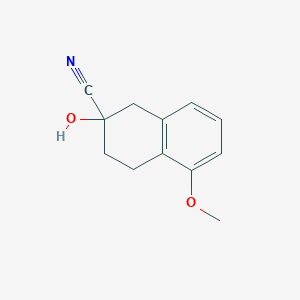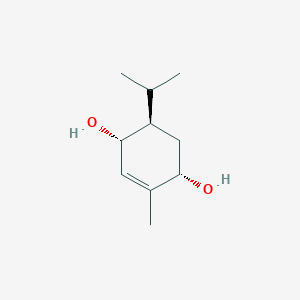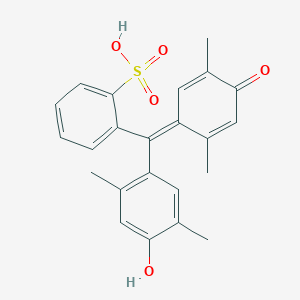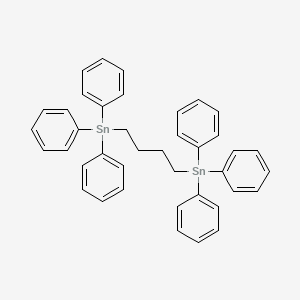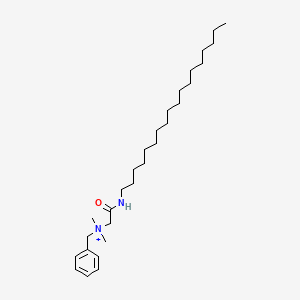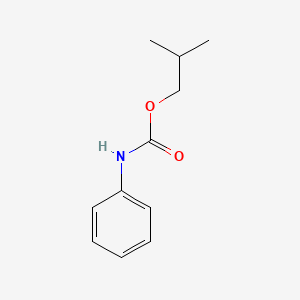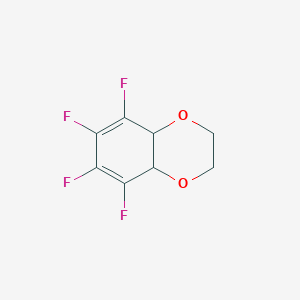
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin is a fluorinated organic compound with a unique structure that includes a benzodioxin ring system
Métodos De Preparación
The synthesis of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the fluorination of a precursor compound. One common method is the reaction of a suitable benzodioxin derivative with a fluorinating agent under controlled conditions. Industrial production methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity in various chemical and biological processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can be compared with other fluorinated benzodioxin derivatives, such as:
2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid: Another fluorinated compound with different functional groups and applications.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Used in organic semiconductors and has distinct electronic properties.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C8H6F4O2 |
|---|---|
Peso molecular |
210.13 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6F4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h7-8H,1-2H2 |
Clave InChI |
ZRTLWQJXJPMYCM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C(O1)C(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


